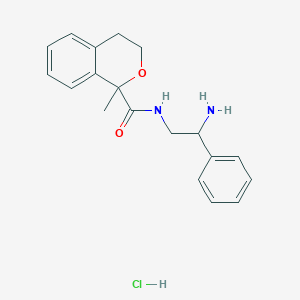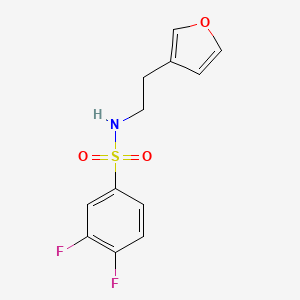![molecular formula C19H20N2O7 B2742491 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid CAS No. 2087490-48-8](/img/structure/B2742491.png)
6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Synthesis Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . A specific example of a synthesis process involves the addition of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA to a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The IUPAC Standard InChI is InChI=1S/C13H10N2O4/c16-10-6-5-9 (11 (17)14-10)15-12 (18)7-3-1-2-4-8 (7)13 (15)19/h1-4,9H,5-6H2, (H,14,16,17) .Chemical Reactions Analysis
The compound is capable of undergoing rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.2295 . It is typically stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Hydrophobic and Flexible Structural Element in Chemical Synthesis
6-Aminohexanoic acid, a compound structurally related to 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, has been recognized for its hydrophobic, flexible structure, which is crucial in the chemical synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It serves as a linker in various biologically active structures, highlighting the significance of similar ω-amino acids in molecular design and synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Immunosuppressive Drug Derivatives
Research into Mycophenolic acid (MPA) derivatives, which include structural motifs similar to 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, has led to the development of compounds with enhanced immunosuppressive activity. These derivatives demonstrate an ability to reduce pro-inflammatory cytokine levels beyond that of traditional drugs, with one compound showing superior activity and reduced cytotoxicity, marking it as a promising candidate for immunosuppressive therapy (Barbieri et al., 2017).
Modification of Oxidation Reactions
In the realm of organic synthesis, compounds such as 6-(methylsulfinyl)hexanoic acid, which shares functional similarities with 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, have been employed to modify the Swern oxidation reaction. This modification allows for the efficient conversion of alcohols to aldehydes or ketones, offering a recyclable, odorless alternative to traditional reagents. This innovative approach enhances the synthesis process, making it more environmentally friendly and sustainable (Liu & Vederas, 1996).
Antimicrobial Activity
Derivatives of 4-aminophenylacetic acid, involving structural elements akin to 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, have been synthesized and tested for their antimicrobial properties. Some of these compounds exhibited promising results against microbial pathogens, indicating the potential for developing new antibacterial agents based on this chemical scaffold (Bedair et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound plays an important role in the development of protease degradation drugs . It is used as a ligand for E3 ligase in PROTAC production, a technology that can degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .
Eigenschaften
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGPWVWKSADLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-C5-acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)


![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)


![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)
![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2742426.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)
![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)
![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)